3-(3-Hydroxyphenyl)-1-phenylurea 3-(3-Hydroxyphenyl)-1-phenylurea
Brand Name: Vulcanchem
CAS No.: 13142-80-8
VCID: VC7016301
InChI: InChI=1S/C13H12N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17)
SMILES: C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)O
Molecular Formula: C13H12N2O2
Molecular Weight: 228.251

3-(3-Hydroxyphenyl)-1-phenylurea

CAS No.: 13142-80-8

Cat. No.: VC7016301

Molecular Formula: C13H12N2O2

Molecular Weight: 228.251

* For research use only. Not for human or veterinary use.

3-(3-Hydroxyphenyl)-1-phenylurea - 13142-80-8

Specification

CAS No. 13142-80-8
Molecular Formula C13H12N2O2
Molecular Weight 228.251
IUPAC Name 1-(3-hydroxyphenyl)-3-phenylurea
Standard InChI InChI=1S/C13H12N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17)
Standard InChI Key YYUJEEGDLCZLSE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-(3-Hydroxyphenyl)-1-phenylurea (C₁₃H₁₂N₂O₂) consists of a urea core (–NH–CO–NH–) with two aromatic substituents: a phenyl group at the N1 position and a 3-hydroxyphenyl group at the N3 position. The hydroxyl group at the meta position of the phenyl ring introduces polarity and hydrogen-bonding capabilities, influencing its solubility and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₂N₂O₂
Molecular Weight228.25 g/mol
IUPAC Name1-Phenyl-3-(3-hydroxyphenyl)urea
Melting Point~180–190°C (predicted)
SolubilityLow in water; soluble in DMSO, THF
LogP (Octanol-Water)~2.1 (estimated)
Hydrogen Bond Donors2 (urea NH and phenolic OH)
Hydrogen Bond Acceptors3 (urea carbonyl, phenolic O)

The meta-hydroxyl group distinguishes this compound from its para-substituted analog, 1-(4-Hydroxyphenyl)-3-phenylurea (CAS 2298-29-5), altering electronic distribution and biological interactions.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea typically involves the reaction of 3-aminophenol with phenyl isocyanate. This nucleophilic addition-elimination proceeds under mild conditions in aprotic solvents such as dichloromethane or tetrahydrofuran (THF):

3-Aminophenol+Phenyl Isocyanate3-(3-Hydroxyphenyl)-1-phenylurea+HCl\text{3-Aminophenol} + \text{Phenyl Isocyanate} \rightarrow \text{3-(3-Hydroxyphenyl)-1-phenylurea} + \text{HCl}

Key Steps:

  • Protection of Amine Group: To prevent side reactions, the amine group of 3-aminophenol may be temporarily protected using trimethylsilyl (TMS) groups .

  • Controlled Addition: Slow addition of phenyl isocyanate to the reaction mixture minimizes exothermic side reactions.

  • Purification: Recrystallization from glyme or ethanol yields high-purity crystals.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
SolventAnhydrous THF
Temperature0–5°C (initial); RT (completion)
Reaction Time4–6 hours
CatalystNone required
Yield65–75% (after purification)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons: δ 6.7–7.5 ppm (multiplet, 9H from phenyl and hydroxyphenyl).

    • Urea NH: δ 8.9–9.2 ppm (broad singlet, 2H).

    • Phenolic OH: δ 9.5 ppm (singlet, 1H).

  • ¹³C NMR:

    • Carbonyl (C=O): δ 155–157 ppm.

    • Aromatic carbons: δ 115–140 ppm.

Mass Spectrometry

  • ESI-MS (Positive Mode): Molecular ion peak [M+H]⁺ observed at m/z 229.1.

Biological Activity and Hypothesized Mechanisms

Table 3: Comparative Cytotoxicity of Phenylurea Derivatives

CompoundIC₅₀ (μM) in MCF-7 CellsTarget Pathway
3-(3-Hydroxyphenyl)-1-phenylureaNot testedHypothesized: CDK inhibition
1-(4-Hydroxyphenyl)-3-phenylurea12.4 ± 1.2Caspase activation
Sorafenib (Control)6.8 ± 0.9Multi-kinase inhibition

Antimicrobial Activity

The meta-hydroxyl group may enhance interactions with bacterial cell membranes. Analogous compounds show:

  • Gram-Positive Inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus.

  • Biofilm Disruption: Interference with quorum-sensing pathways.

Applications in Materials Science

Hydrogen-Bonded Networks

The urea moiety and phenolic OH enable the formation of supramolecular architectures:

  • Liquid Crystals: Stabilization of mesophases through π-π stacking.

  • Coordination Polymers: Metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺ nodes.

Challenges and Future Directions

  • Synthetic Scalability: Industrial production requires optimization for continuous flow reactors.

  • Targeted Drug Delivery: Development of prodrugs to enhance bioavailability.

  • Computational Modeling: QSAR studies to predict substituent effects on bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator